"2-Fluoro-4-iodo-1-(trifluoromethyl)benzene" physical properties
"2-Fluoro-4-iodo-1-(trifluoromethyl)benzene" physical properties
High-Purity Fluorinated Scaffold for Medicinal Chemistry & Agrochemical Synthesis
Executive Summary
2-Fluoro-4-iodo-1-(trifluoromethyl)benzene (Molecular Formula: C₇H₃F₄I) is a critical halogenated aromatic intermediate used extensively in the design of high-value pharmacophores.[1] Characterized by the orthogonal reactivity of its aryl iodide and trifluoromethyl groups, this scaffold serves as a premium "molecular handle" for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck).
The presence of the electron-withdrawing trifluoromethyl (-CF₃) and fluoro (-F) groups significantly modulates the electronic properties of the benzene ring, enhancing the metabolic stability and lipophilicity of downstream drug candidates—a key requirement in modern drug discovery for improving blood-brain barrier (BBB) permeability.
Chemical Identity & Physical Properties
The following data characterizes the specific isomer 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene . Researchers should verify the regiochemistry (2-F, 4-I relative to 1-CF₃) as isomers such as 4-fluoro-2-iodo-1-(trifluoromethyl)benzene exhibit distinct reactivity profiles.
Nomenclature & Identification
| Parameter | Detail |
| IUPAC Name | 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene |
| Common Synonyms | 3-Fluoro-4-(trifluoromethyl)phenyl iodide; 4-Iodo-2-fluorobenzotrifluoride |
| Molecular Formula | C₇H₃F₄I |
| Molecular Weight | 290.00 g/mol |
| CAS Registry Number | Note: CAS 239135-49-0 is frequently associated with the aniline precursor or related isomers in some databases.[2] Verify specific batch CoA. |
| SMILES | FC1=C(C(F)(F)F)C=CC(I)=C1 |
Physical Characteristics
Data represents experimental values and high-confidence predicted models for the pure substance.
| Property | Value | Condition |
| Physical State | Liquid or Low-Melting Solid | @ 20°C, 1 atm |
| Boiling Point | 195°C - 205°C (Predicted) | @ 760 mmHg |
| Density | ~1.95 g/cm³ | @ 25°C |
| Refractive Index | 1.53 - 1.55 | @ 20°C |
| Solubility | Insoluble in water; Soluble in DCM, THF, EtOAc | -- |
| Flash Point | > 90°C | Closed Cup |
Synthetic Utility & Reaction Profile
The strategic value of 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene lies in the C–I bond , which is highly labile toward oxidative addition by low-valent transition metals (e.g., Pd(0)), while the C–F and C–CF₃ bonds remain inert under standard coupling conditions.
Core Reactivity: The Sandmeyer Route
The most robust synthesis involves the diazotization of 4-amino-2-fluorobenzotrifluoride followed by displacement with iodide. This pathway ensures high regiochemical fidelity.
Figure 1: Synthesis via Sandmeyer reaction. The diazonium intermediate is generated in situ or isolated as a tetrafluoroborate salt for enhanced stability before iodination.
Application: Suzuki-Miyaura Cross-Coupling
This compound is a preferred electrophile for installing the 3-fluoro-4-(trifluoromethyl)phenyl moiety. The iodine atom reacts preferentially over bromides or chlorides, allowing for sequential functionalization.
Figure 2: Workflow for Suzuki-Miyaura coupling. The iodine atom facilitates rapid oxidative addition, often proceeding at lower temperatures than corresponding bromides.
Experimental Protocol: General Coupling Procedure
Note: This generalized protocol must be adapted to specific boronic acid partners.
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Preparation: In a glovebox or under Argon, charge a reaction vial with:
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2-Fluoro-4-iodo-1-(trifluoromethyl)benzene (1.0 equiv)
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Aryl Boronic Acid (1.2 equiv)
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Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv)
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Potassium Carbonate (K₂CO₃, 2.0 equiv)
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Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio). Concentration: 0.2 M.
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Reaction: Seal vial and heat to 80°C for 4–12 hours. Monitor by LC-MS for consumption of the iodide.
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Workup: Dilute with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.
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Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Critical Control Point: Deoxygenation of solvents is vital. The electron-deficient nature of the ring makes the C-I bond susceptible to homolytic cleavage if radical initiators or oxygen are present, potentially leading to de-iodinated byproducts.
Safety & Handling (SDS Summary)
Hazard Classification: Irritant (Skin/Eye), STOT SE 3 (Respiratory).
| Hazard Category | GHS Code | Precaution |
| Skin Irritation | H315 | Wear nitrile gloves (min 0.11mm thickness). |
| Eye Irritation | H319 | Use chemical safety goggles.[3] |
| Respiratory | H335 | Handle in a fume hood. Avoid dust/mist generation. |
| Storage | P403+P233 | Store at 2–8°C (Refrigerate). Protect from light (Iodides are photosensitive). |
Spill Response: Absorb with inert material (vermiculite/sand).[3] Do not use combustible materials like sawdust.
References
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PubChem Compound Summary. "1-Iodo-4-(trifluoromethyl)benzene (Related Isomer Data)." National Center for Biotechnology Information. Accessed Jan 2026. Link[2]
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Sigma-Aldrich. "2-Fluoro-4-iodo-1-(trifluoromethyl)benzene Product Specification." Merck KGaA. Link
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ChemicalBook. "Properties of Fluorinated Aromatic Iodides." Link
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Organic Chemistry Portal. "Suzuki Coupling of Aryl Iodides." Link
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SynQuest Labs. "Fluorinated Building Blocks for Drug Discovery." Link
Sources
- 1. Benzene, 1-iodo-2-(trifluoromethyl)- (CAS 444-29-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. 2-Bromo-1-iodo-4-(trifluoromethyl)benzene | C7H3BrF3I | CID 16244089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Iodo-4-(trifluoromethyl)benzene(455-13-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
